4-Bromo-3,5-dichlorobenzaldehyde

Organic Synthesis Palladium Catalysis Sequential C-C Bond Formation

Researchers synthesizing unsymmetrical biaryl pharmacophores or dienamide agrochemicals face regioselectivity bottlenecks with mono-halogenated benzaldehydes. 4-Bromo-3,5-dichlorobenzaldehyde eliminates these via orthogonal C-Br/C-Cl reactivity: • Lower C-Br bond dissociation energy (~284 kJ/mol) enables chemoselective Suzuki coupling at para under mild Pd(PPh₃)₄/60°C conditions, leaving meta-Cl intact. • Intact meta-Cl handles permit subsequent Buchwald-Hartwig amination or a second, more forcing Suzuki coupling-no protecting group manipulation required. • Pre-brominated scaffold removes a low-yield, non-regioselective bromination step on 3,5-dichlorobenzaldehyde. • Demonstrated in patent US5202356 for cyclopropyl-dienamide pesticide synthesis at 4.52 g scale. Supplied at ≥98% purity for pharmaceutical and agrochemical R&D. In stock for immediate dispatch.

Molecular Formula C7H3BrCl2O
Molecular Weight 253.9 g/mol
CAS No. 120077-80-7
Cat. No. B1344193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dichlorobenzaldehyde
CAS120077-80-7
Molecular FormulaC7H3BrCl2O
Molecular Weight253.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Br)Cl)C=O
InChIInChI=1S/C7H3BrCl2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
InChIKeyRTAOUCJQYRVMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dichlorobenzaldehyde: Physicochemical & Reactivity Baseline


4-Bromo-3,5-dichlorobenzaldehyde (C₇H₃BrCl₂O, MW 253.91) is a trisubstituted halogenated aromatic aldehyde, with bromine at the para position and chlorine atoms at both meta positions [1]. This substitution pattern imparts distinct electronic and steric properties, including a calculated XLogP3 of 3.3, an exact mass of 251.87443 Da, and a topological polar surface area of 17.1 Ų [1]. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with its mixed halogen motif enabling orthogonal reactivity in sequential cross-coupling reactions, a feature not available in its all-chloro or all-bromo counterparts [2].

Why Analogs Cannot Replace 4-Bromo-3,5-dichlorobenzaldehyde


In-class halogenated benzaldehydes cannot be interchanged due to the divergent reactivity profiles dictated by their substitution patterns. 3,5-Dichlorobenzaldehyde (MW 175.01) lacks a para-bromine, preventing chemoselective oxidative addition in the presence of a reactive aldehyde group, which is critical for sequential Suzuki-Miyaura or Heck couplings [1]. Conversely, 4-bromobenzaldehyde (MW 185.02) lacks the electron-withdrawing meta-chloro substituents, resulting in a higher LUMO energy and reduced electrophilicity at the aldehyde carbon, as evidenced by its reduced propensity for nucleophilic addition compared to the doubly chlorinated analog . The specific 4-bromo-3,5-dichloro combination thus provides a unique reactivity window that is quantitatively distinct from its mono- or di-halogenated precursors.

4-Bromo-3,5-dichlorobenzaldehyde: Comparative Performance Evidence


Orthogonal Cross-Coupling: C-Br vs C-Cl Chemoselectivity

The carbon-bromine bond in 4-Bromo-3,5-dichlorobenzaldehyde is significantly more reactive in palladium-catalyzed oxidative addition than the carbon-chlorine bonds, enabling sequential, site-selective cross-coupling. The bond dissociation energy (BDE) of C-Br (approx. 284 kJ/mol) is substantially lower than that of C-Cl (approx. 397 kJ/mol), allowing the para bromine to react preferentially with Pd(0) catalysts while the meta chlorines remain intact for subsequent transformations [1]. This orthogonality is not achievable with the all-chloro analog 3,4,5-trichlorobenzaldehyde or with 3,5-dichlorobenzaldehyde, which lacks a bromine handle entirely.

Organic Synthesis Palladium Catalysis Sequential C-C Bond Formation

Tyrosinase Inhibition: Halogen-Substituted Benzaldehyde Potency

The core 4-bromobenzaldehyde structure inhibits mushroom tyrosinase with an IC50 of 114 μM, determined by monitoring the oxidation of 4-t-butylcatechol [1]. 4-Bromo-3,5-dichlorobenzaldehyde shares this pharmacophore but features additional electron-withdrawing meta-chloro substituents, which increase the electrophilicity of the aldehyde carbonyl and are predicted to enhance Schiff base formation with the active-site lysine residue of tyrosinase [1]. In comparison, 4-chlorobenzaldehyde (IC50 = 175 μM) is 1.54-fold less potent than 4-bromobenzaldehyde, establishing that bromine at the para position is superior to chlorine for this target [1].

Enzyme Inhibition Tyrosinase Structure-Activity Relationship

Lipophilicity Comparison: XLogP3 vs In-Class Analogs

4-Bromo-3,5-dichlorobenzaldehyde exhibits a calculated XLogP3 of 3.3, which is 0.7 log units higher than 3,5-dichlorobenzaldehyde (XLogP3 ≈ 2.6) and 1.0 log units higher than 4-bromobenzaldehyde (XLogP3 ≈ 2.3) [1][2]. This intermediate lipophilicity, driven by the additional mass and polarizability of bromine, enhances its partitioning into organic solvents and biological membranes while retaining sufficient aqueous solubility for reaction workup. In environmental fate modeling, a 29,000% increase in octanol-water partition coefficient (from LogP 2.6 to 3.3) corresponds to a 5-fold greater predicted soil adsorption coefficient (Koc) [3].

ADMET Profiling Lipophilicity Environmental Fate Modeling

Pesticide Intermediate: Cyclopropyl-Dienamide Synthesis

4-Bromo-3,5-dichlorobenzaldehyde is explicitly employed as a key intermediate in the synthesis of highly potent cyclopropyl-dienamide pesticides, as documented in US Patent US5202356 . Specifically, 3,5-dichloro-4-bromobenzaldehyde (compound 61 intermediate) is subjected to a Wittig or Horner-Wadsworth-Emmons olefination to construct the dienamide pharmacophore, achieving a 4.52 g isolated yield in the reported step with NMR characterization (δ 9.89, 1H, s; 7.85, 2H, s) confirming structural integrity . In contrast, the use of 3,5-dichlorobenzaldehyde as a precursor would require a subsequent bromination step—introducing additional reaction steps, lower overall yield, and potential regioselectivity issues—whereas 3,4,5-trichlorobenzaldehyde lacks the chemoselective reactivity of the para-bromine handle necessary for subsequent functionalization of the cyclopropyl ring system .

Agrochemical Synthesis Patent-Cited Intermediate Cyclopropyl-Dienamide

Mass Spectrometry: Distinctive Br+2Cl Isotopic Pattern

The combination of one bromine and two chlorine atoms in 4-Bromo-3,5-dichlorobenzaldehyde generates a unique and readily identifiable isotopic cluster in mass spectrometry [1]. The monoisotopic mass is 251.87443 Da, with the [M]+ ion cluster spanning multiple m/z units due to the natural abundance of the 79Br/81Br isotope pair (approximately 1:1 ratio) and the 35Cl/37Cl isotope (approximately 3:1 ratio). This distinct pattern is a direct analytical differentiator: 3,5-dichlorobenzaldehyde shows only a Cl-isotope cluster, while 4-bromobenzaldehyde shows only a Br-isotope cluster. The triple-halogen pattern provides a definitive fingerprint for identifying and quantifying this compound in complex reaction mixtures, a quality control advantage not offered by its dihalogenated analogs [1].

Analytical Chemistry Mass Spectrometry Isotopic Fingerprinting

4-Bromo-3,5-dichlorobenzaldehyde: Application Scenarios


Sequential Cross-Coupling for Biaryl Pharmaceuticals

Medicinal chemistry teams constructing unsymmetrical biaryl systems should prioritize 4-Bromo-3,5-dichlorobenzaldehyde over 3,5-dichlorobenzaldehyde to exploit the orthogonality of C-Br vs C-Cl reactivity. The lower C-Br bond dissociation energy (~284 kJ/mol) enables the first Suzuki coupling at the para position under mild conditions (e.g., Pd(PPh₃)₄, 60°C), leaving the meta-chlorines intact for a subsequent, higher-temperature Buchwald-Hartwig amination or a second, more forcing Suzuki coupling, enabling rapid diversification of the biaryl core without protecting group manipulation .

Cyclopropyl Pesticide Intermediate Synthesis

Agrochemical process development groups synthesizing cyclopropyl-dienamide pesticides should specify 4-Bromo-3,5-dichlorobenzaldehyde as the key aldehyde intermediate. As demonstrated in US Patent US5202356, this compound participates directly in olefination reactions to construct the dienamide pharmacophore in 4.52 g scale with confirmed structural identity by ¹H NMR (δ 9.89 and 7.85) . Procurement of the pre-brominated compound eliminates a regioselective bromination step on the 3,5-dichlorobenzaldehyde core, which would otherwise introduce yield losses and regioselectivity challenges.

Tyrosinase Inhibitor Scaffold Optimization

Researchers optimizing tyrosinase inhibitors for cosmetic depigmentation or agricultural browning-control applications should select 4-Bromo-3,5-dichlorobenzaldehyde as a core scaffold. The quantitative SAR from the 4-substituted benzaldehyde series (4-Br IC50 = 114 μM vs 4-Cl IC50 = 175 μM) establishes bromine as the preferred para substituent, while the additional meta-chloro groups are predicted to further increase potency through electron withdrawal . This evidence positions the compound as the logical synthetic intermediate for generating Schiff base or hydrazone derivatives with enhanced tyrosinase affinity.

Environmental Fate & Analytical Method Development

Environmental chemistry laboratories developing LC-MS/MS methods for halogenated benzaldehyde detection in soil or water matrices should procure 4-Bromo-3,5-dichlorobenzaldehyde as a distinctive analytical standard. Its calculated XLogP3 of 3.3, combined with the unique Br+2Cl isotopic pattern, provides a readily detectable and unambiguous signal in complex environmental extracts [1]. This contrasts with 3,5-dichlorobenzaldehyde (XLogP3 ≈ 2.6, less retention on C18 columns, simpler isotopic pattern), which can be more easily confused with co-eluting matrix interferents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-dichlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.